

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile chemical properties and structure

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Compound of Interest

Compound Name: 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the molecule's chemical structure, physicochemical properties, representative synthetic protocols, and its role as a key building block in the development of pharmacologically active agents.

Chemical Identity and Structure

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring functionalized with an amino group at the C3 position, a nitrile group at the C4 position, and an isopropyl group attached to the N1 nitrogen atom. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	89897-29-0 [1]
Molecular Formula	C ₇ H ₁₀ N ₄ [1] [2]
Molecular Weight	150.18 g/mol [1] [2]
IUPAC Name	3-amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile [2]
Synonyms	3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile; 3-amino-1-(1-methylethyl)-1H-pyrazole-4-carbonitrile [2]
InChI	1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10)

| InChIKey | JJGDYVYAZMFKEY-UHFFFAOYSA-N |

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for research and development purposes. Specific thermal properties such as melting and boiling points are not consistently reported in the literature for this particular derivative, though related aminopyrazole carbonitriles are crystalline solids.[\[3\]](#)[\[4\]](#)

Table 2: Physical and Chemical Properties

Property	Value
Physical Form	Solid
Purity	≥98% (Typical) [1]

| Storage | Keep in a dark place, sealed in a dry environment at room temperature[\[1\]](#) |

Synthesis and Characterization

While a specific, dedicated synthesis for **3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile** is not detailed in the surveyed literature, a general and robust methodology for producing substituted 3-amino-1H-pyrazole-4-carbonitriles has been established.^{[5][6]} This typically involves the cyclization of a suitable acyclic precursor with a substituted hydrazine.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol is a representative example for the synthesis of N-substituted 3-aminopyrazole-4-carbonitriles, adapted from established literature methods for analogous compounds.^{[5][6][7]}

Objective: To synthesize a 3-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative.

Materials:

- An appropriate α,β -unsaturated nitrile precursor (e.g., an ethoxymethylenemalononitrile derivative).
- Isopropylhydrazine.
- Anhydrous ethanol or a similar suitable solvent.
- Glacial acetic acid (optional, as catalyst).

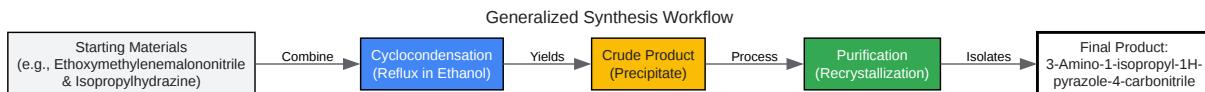
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitrile precursor (1.0 eq) in anhydrous ethanol.
- **Reagent Addition:** Add isopropylhydrazine (1.1 eq) to the solution. If required, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- **Cyclization:** Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

- Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.
- Purification: Collect the crude solid product by filtration. Wash the solid with cold ethanol to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the final, high-purity product.[5]

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure and arrangement of protons and carbons.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (N-H stretching), nitrile (C≡N stretching), and alkyl groups (C-H stretching).[5][8]



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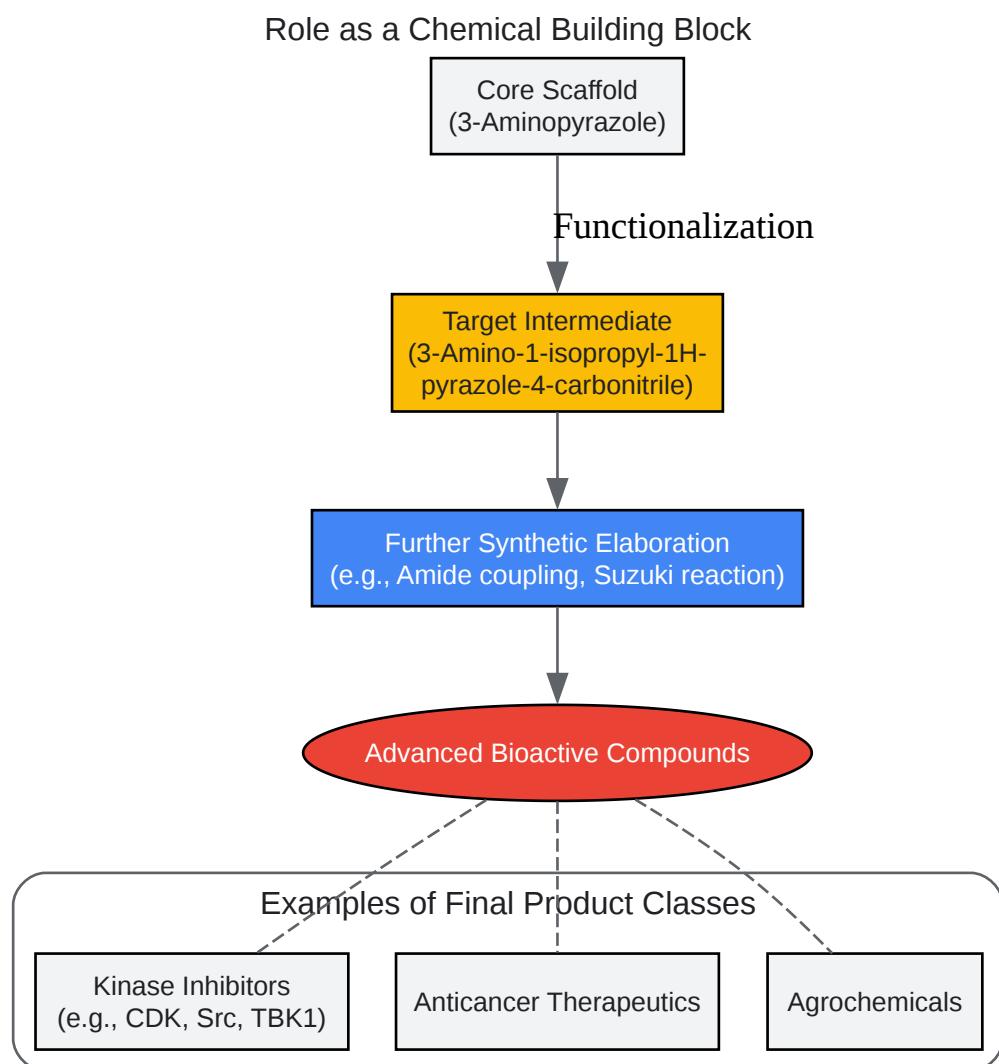
A generalized workflow for the synthesis of the target compound.

Role in Drug Discovery and Research

The 3-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[9] **3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile** serves as a crucial intermediate, providing a platform for the synthesis of more complex molecules. The isopropyl group can modulate lipophilicity and steric interactions, while the amino and nitrile groups are versatile handles for further functionalization.

Derivatives of this and related scaffolds have been successfully developed as:

- Kinase Inhibitors: The pyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases. Compounds based on this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Src, and TANK-binding kinase 1 (TBK1).[7][10][11]
- Anticancer Agents: Pyrazole-based molecules have shown potent cytotoxic effects against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest.[12]
- Agrochemicals: The pyrazole ring is also a component of various commercial pesticides and herbicides.[13]



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Logical relationship from core scaffold to final bioactive compounds.

Safety and Handling

3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Table 3: GHS Safety Information

Category	Information
Pictogram	GHS06 (Skull and Crossbones)
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P405: Store locked up. |

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

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